molecular formula C28H28N2O6 B10931829 methyl 4-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10931829
M. Wt: 488.5 g/mol
InChI Key: SHSSCEYZIWUXOE-UHFFFAOYSA-N
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Description

Methyl 4-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound with a unique structure that includes a pyrazole ring substituted with dimethoxyphenyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its combination of a pyrazole ring and dimethoxyphenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 4-[[3,5-bis(2,4-dimethoxyphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C28H28N2O6/c1-32-20-10-12-22(26(14-20)34-3)24-16-25(23-13-11-21(33-2)15-27(23)35-4)30(29-24)17-18-6-8-19(9-7-18)28(31)36-5/h6-16H,17H2,1-5H3

InChI Key

SHSSCEYZIWUXOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=C(C=C(C=C4)OC)OC)OC

Origin of Product

United States

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